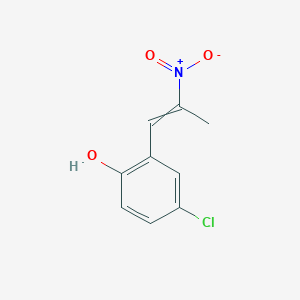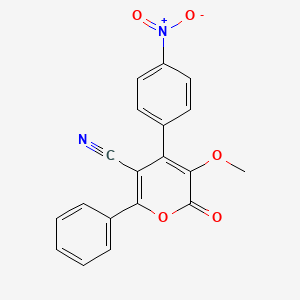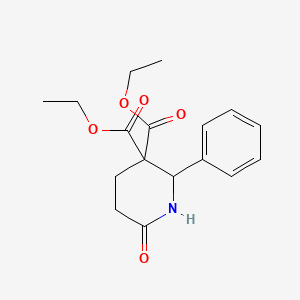
3,3-Piperidinedicarboxylic acid, 6-oxo-2-phenyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Piperidinedicarboxylic acid, 6-oxo-2-phenyl-, diethyl ester: is a complex organic compound with a molecular formula of C17H23NO5. This compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom. The presence of the phenyl group and the ester functionalities makes it a versatile molecule in organic synthesis and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Piperidinedicarboxylic acid, 6-oxo-2-phenyl-, diethyl ester typically involves multi-step organic reactions. One common method is the esterification of 3,3-Piperidinedicarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the keto group (6-oxo) can yield the corresponding alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy groups.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thioester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The piperidine ring is a common motif in many biologically active molecules, making this compound a useful scaffold for drug design.
Medicine: Pharmaceutical research explores this compound for its potential therapeutic properties. Its derivatives are investigated for their activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 3,3-Piperidinedicarboxylic acid, 6-oxo-2-phenyl-, diethyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
3,3-Piperidinedicarboxylic acid, 6-oxo-2-phenyl-, dimethyl ester: Similar structure but with methyl ester groups instead of ethyl.
3,3-Piperidinedicarboxylic acid, 6-oxo-2-phenyl-, diisopropyl ester: Similar structure but with isopropyl ester groups.
Uniqueness: The diethyl ester variant is unique due to its specific ester groups, which influence its solubility, reactivity, and biological activity. The ethyl groups provide a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments .
Eigenschaften
CAS-Nummer |
61298-34-8 |
|---|---|
Molekularformel |
C17H21NO5 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
diethyl 6-oxo-2-phenylpiperidine-3,3-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-3-22-15(20)17(16(21)23-4-2)11-10-13(19)18-14(17)12-8-6-5-7-9-12/h5-9,14H,3-4,10-11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
LOIYAROOUMZSSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC(=O)NC1C2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)

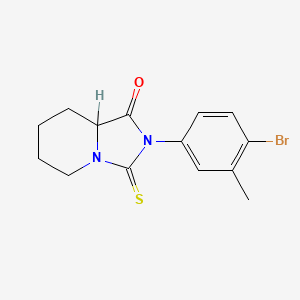

![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

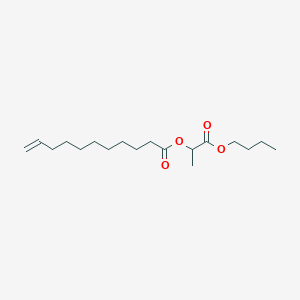

![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
